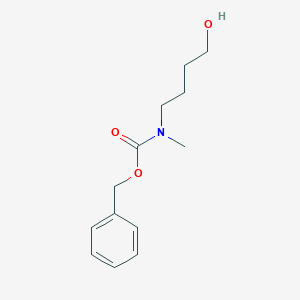
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester
Descripción general
Descripción
“(4-Hydroxybutyl)-methylcarbamic acid benzyl ester” is a chemical compound also known as Benzyl (4-hydroxybutyl)carbamate . It is a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The molecular structure of “(4-Hydroxybutyl)-methylcarbamic acid benzyl ester” is represented by the chemical formula C₁₂H₁₇NO₃ . The canonical SMILES representation is C1=CC=C(C=C1)COC(=O)NCCCCO .Aplicaciones Científicas De Investigación
Kinetic Resolution and Chiral Carboxylic Esters
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is relevant in the production of optically active carboxylic esters. A study demonstrated the kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with benzoic anhydride and tetramisole derivatives. This protocol directly produces chiral carboxylic esters from free carboxylic acids and racemic secondary alcohols, utilizing a trans-acylation process to generate mixed anhydrides under the influence of chiral catalysts (Shiina & Nakata, 2007).
Pro-drug Development for γ-Lactones
The methyl and ethyl ester of 4-hydroxybutyric acid, which shares a similar functional group to (4-Hydroxybutyl)-methylcarbamic acid benzyl ester, were evaluated as pro-drug models for γ-lactone drugs like pilocarpine. These esters underwent quantitative cyclization in aqueous solutions to form γ-butyrolactone. This indicates that esters of 4-hydroxybutyric acids, especially aryl esters, could be potentially useful pro-drug candidates to enhance biomembrane penetration through increased lipophilicity (Bundgaard & Larsen, 1980).
Environmental Impact of Phthalates
While not directly studying (4-Hydroxybutyl)-methylcarbamic acid benzyl ester, research on esters of phthalic acid, which are used to improve plasticity in industrial polymers, demonstrates the extensive environmental and human exposure to such chemicals. The study showed effects like cytotoxicity and endocrine disruption, highlighting the need for comprehensive assessment of such compounds (Mankidy et al., 2013).
Homogeneous Catalytic Hydrogenation of Dicarboxylic Acid Esters
Research on the homogeneous phase hydrogenation of dicarboxylic acid esters, including similar compounds to (4-Hydroxybutyl)-methylcarbamic acid benzyl ester, showed that different esters produced varying products, influenced by both electronic and steric factors. This study contributes to understanding the reactivity and application potential of such esters in chemical synthesis (Matteoli et al., 1984).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-(4-hydroxybutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(9-5-6-10-15)13(16)17-11-12-7-3-2-4-8-12/h2-4,7-8,15H,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLOOPAWNEWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)
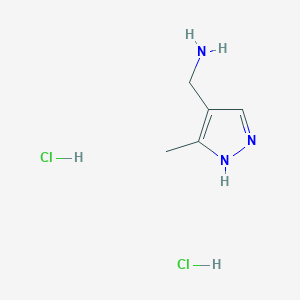
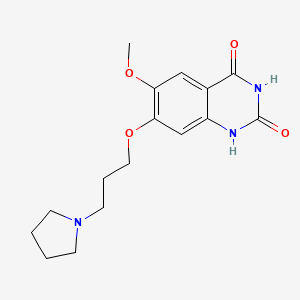

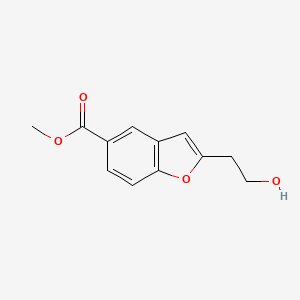
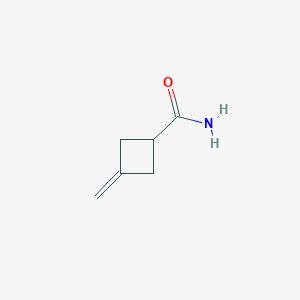
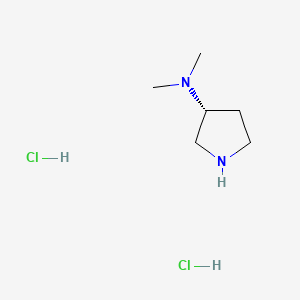
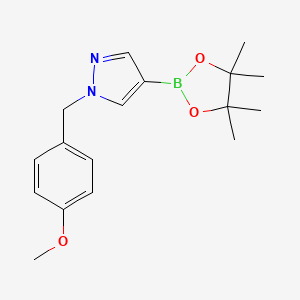
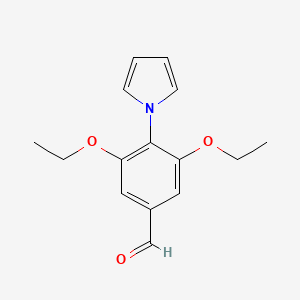
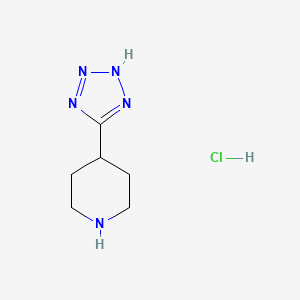

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)